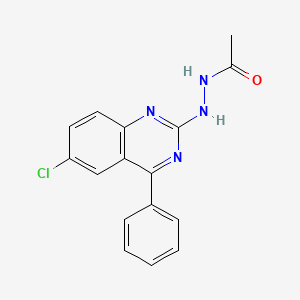

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-10(22)20-21-16-18-14-8-7-12(17)9-13(14)15(19-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMKRHCZIIYLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975852 | |

| Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-60-9 | |

| Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide may involve large-scale synthesis using automated equipment and controlled environments to ensure consistency and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide has been investigated for its anticancer properties. Quinazoline derivatives are known to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT pathway. Studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116):

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These results suggest that modifications in the structure can enhance the compound's inhibitory activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives show promise against various bacterial strains, making them potential candidates for developing new antimicrobial agents. For example, studies have demonstrated moderate to good activity against strains such as Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These findings indicate that structural modifications can lead to enhanced antibacterial properties .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO). Compounds with similar structures have shown selective inhibition of MAO-A and MAO-B, which are important targets for treating depression and other psychological disorders .

Antiproliferative Studies

A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that specific substitutions significantly influenced their biological activities, highlighting the importance of structure–activity relationships (SAR) in drug design .

Mechanistic Insights

Investigations into gene expression changes revealed that treatment with certain derivatives led to significant alterations in genes associated with the PI3K/AKT signaling pathway, suggesting a targeted mechanism of action that could be leveraged for therapeutic purposes .

Antimicrobial Efficacy

The antimicrobial evaluation demonstrated that modifications in the chemical structure could enhance activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) Coumarin-Based Acetohydrazides

- Example: 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a) Structural Features: Replaces quinazoline with a coumarin core (chromen-2-one) and incorporates a thiazolidinone ring. Synthesis: Prepared by reacting N′-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide with mercaptoacetic acid . Comparison: The coumarin moiety offers distinct π-π stacking interactions, while the thiazolidinone ring enhances metabolic stability compared to the quinazoline core .

b) Triazole-Thioacetohydrazides

- Example: N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Structural Features: Combines a 1,2,4-triazole ring with a thioether linkage and indole-derived hydrazone. Synthesis: Derived from 1,2,4-triazol-3-ylthioacetohydrazide condensed with isatins or aldehydes .

c) Chromenyl and Benzimidazolyl Derivatives

- Example: (E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Structural Features: Features a benzimidazole core with an ethylthio substituent and dihydroxybenzylidene hydrazone. Synthesis: Synthesized via condensation of ethylthio-benzimidazolyl acetohydrazide with 2,4-dihydroxybenzaldehyde .

a) Cytotoxicity Against Cancer Cell Lines

Key Findings :

- Triazole-thioacetohydrazides demonstrate superior cytotoxicity (IC₅₀ 3.2–7.3 μM) against melanoma and breast cancer cells compared to coumarin derivatives .

- The sulindac acetohydrazide derivative shows potent anti-inflammatory activity (IC₅₀ <10 μM), highlighting the role of sulfinyl groups in modulating inflammation .

b) Enzyme Inhibition

Key Findings :

- Oxadiazole derivatives exhibit stronger α-glucosidase inhibition (IC₅₀ 3.23 μM) than benzimidazolyl acetohydrazides, likely due to dichlorophenyl groups enhancing hydrophobic binding .

- Urease inhibition by bromobenzylidene derivatives (IC₅₀ 12.4 μM) suggests nitro and bromo substituents improve enzyme active-site interactions .

Structural and Functional Insights

- Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to enzymes (e.g., urease, α-glucosidase) and DNA via polar interactions .

- Hydrophobic Substituents (Ph, CH₃) : Improve membrane permeability and target affinity, as seen in triazole and coumarin derivatives .

- Hydrazone Flexibility : The -NH-NH-C(O)- linkage allows conformational adaptability, critical for binding diverse biological targets .

Biological Activity

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is a synthetic compound belonging to the quinazoline family, which is renowned for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a quinazoline core with a hydrazide functional group. The specific substitutions at the 6 and 4 positions (chloro and phenyl groups, respectively) contribute to its unique chemical properties. Quinazolines are known for their potential in drug development due to their ability to interact with various biological targets.

The mechanism of action of this compound involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which is crucial for its biological effects.

Antimicrobial Activity

Research indicates that quinazoline derivatives often exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Comparison |

|---|---|---|---|

| Staphylococcus aureus | 12 | 70 | Moderate activity |

| Escherichia coli | 15 | 65 | Comparable to ampicillin |

| Candida albicans | 11 | 80 | More effective than ampicillin |

These results suggest that the compound may be more effective than traditional antibiotics against certain strains, particularly Candida albicans .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 10 | Significant cytotoxicity |

| PC3 (Prostate cancer) | 10 | High inhibition |

| HT-29 (Colon cancer) | 12 | Good cytotoxic effect |

These findings indicate that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed various quinazoline derivatives, including this compound, against a panel of bacteria and fungi. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria and fungi like Candida albicans .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound effectively inhibited cell growth in MCF-7 and PC3 cell lines. The mechanism of action appears to involve the induction of apoptosis through specific signaling pathways associated with tumor growth inhibition .

- Structure–Activity Relationship (SAR) : Research on similar quinazoline derivatives highlighted the importance of specific substitutions on the quinazoline ring in enhancing biological activity. The chloro and phenyl groups in this compound were found to play critical roles in its pharmacological profile .

Q & A

Q. What are the standard synthetic routes for N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between quinazolinone derivatives and hydrazide precursors. For example, a quinazolin-2-ylthioacetohydrazide intermediate can react with chloroacetyl chloride in the presence of triethylamine to introduce the chlorophenyl group . Microwave-assisted synthesis (as in ) may improve yield and reduce reaction time. Solvent choice (e.g., ethanol or dichloromethane) and catalysts like trifluoroacetic acid (TFA) are critical for optimizing purity and efficiency .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm hydrazide (-CONHNH₂) and quinazoline (C=N) functional groups .

- NMR (¹H/¹³C) to resolve aromatic protons, chlorine substituents, and hydrazide linkages .

- Mass spectrometry (HRMS) for molecular weight validation (e.g., deviations within ±0.5% as in ) .

- HPLC with UV detection to assess purity, especially post-recrystallization .

Q. How is crystallographic data obtained, and what structural insights does it provide?

Single-crystal X-ray diffraction (e.g., using SHELX software as in ) reveals bond angles, dihedral planes, and hydrogen-bonding networks. For instance, planar arrangements in similar hydrazide derivatives indicate intramolecular stabilization via O-H···O bonds . These data guide SAR studies by correlating geometry with reactivity.

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula ( ), model electron density distributions and frontier molecular orbitals. These predict nucleophilic/electrophilic sites and validate spectroscopic data . For example, Laplacian-derived kinetic energy densities can explain stability trends in chlorinated quinazoline derivatives.

Q. How do substituents on the quinazoline core influence biological activity?

Structure-Activity Relationship (SAR) studies show that:

- Electron-withdrawing groups (e.g., -Cl at position 6) enhance anticonvulsant activity by modulating lipophilicity and membrane permeability .

- Substitutions on the phenyl ring (e.g., -NO₂ or -OCH₃) alter hydrogen-bonding capacity, affecting anti-inflammatory efficacy (e.g., 71–78% inhibition in ) .

- Comparative MES (Maximal Electroshock) assays at 200 mg/kg doses quantify these effects .

Q. What advanced techniques resolve contradictions in spectral or biological data?

- Dynamic NMR to detect tautomerism in hydrazide moieties .

- Hirshfeld surface analysis (e.g., ) to quantify intermolecular interactions in crystals .

- Docking simulations using protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to rationalize bioassay discrepancies .

Q. How are reaction intermediates tracked in multi-step syntheses?

- In-situ FTIR monitors functional group transformations (e.g., hydrazide to hydrazone in ).

- LC-MS/MS identifies transient species, such as Schiff base intermediates during condensation .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays?

- Dose standardization : Test compounds at 30–200 mg/kg in rodent models (e.g., MES-induced convulsions) .

- Positive controls : Compare to Celecoxib (anti-inflammatory) or phenytoin (anticonvulsant) .

- Triplicate experiments with statistical validation (p < 0.05) to minimize variability .

Q. How are solvent effects mitigated in crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.